(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
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Overview
Description
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is a compound with a unique spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene typically involves a series of well-defined organic reactions. One common method starts with the commercially available ketone 6-methylhept-5-en-2-one. This ketone undergoes a series of transformations, including the formation of 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene in a Diels-Alder reaction to form a spiro ketone. An olefination reaction on this compound yields the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: Another spirocyclic compound with a nitrogen atom in the ring system.
Spiro[5.5]undecane: A simpler spirocyclic compound without the oxygen atom.
Uniqueness
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
183435-52-1 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(6S)-10-methyl-1-oxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1 |
InChI Key |
AYZODOGKPHOEHZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CCC[C@]2(C1)CCCCO2 |
Canonical SMILES |
CC1=CCCC2(C1)CCCCO2 |
Origin of Product |
United States |
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